molecular formula C20H15N4NaO7S2 B6336384 Ferrozine mono-sodium salt hydrate CAS No. 1266615-85-3

Ferrozine mono-sodium salt hydrate

Cat. No.: B6336384
CAS No.: 1266615-85-3
M. Wt: 510.5 g/mol
InChI Key: MBOKSYFCYXIJRZ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

The primary target of Ferrozine mono-sodium salt hydrate is ferrous iron (Fe2+) . The compound acts as a chelating agent, binding to ferrous iron to form a complex that can be quantified by colorimetric detection .

Mode of Action

This compound interacts with its target by forming a complex with ferrous iron. This interaction results in a color change that can be detected spectrophotometrically at 562 nm . This color change is used as a measure of iron concentration in various assays .

Pharmacokinetics

It is known to be soluble in water and dmso , which suggests it could be readily absorbed and distributed if administered in vivo.

Result of Action

The primary result of the action of this compound is the formation of a colored complex with ferrous iron. This complex can be quantified spectrophotometrically, providing a measure of iron concentration . This can be useful in a variety of research contexts, including the study of iron metabolism and iron-related diseases.

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of other ions. For example, the compound is used for the accurate determination of submicrogram levels of serum iron at a pH of 3.5-4.5 . Additionally, the compound is stable for at least 2 years when stored at room temperature, protected from light and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferrozine mono-sodium salt hydrate involves the reaction of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine with sodium disulfonate under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Ferrozine mono-sodium salt hydrate primarily undergoes complexation reactions with metal ions, particularly iron. It forms a stable complex with ferrous ions (Fe2+), which results in a color change that can be measured spectrophotometrically .

Common Reagents and Conditions

The common reagents used in reactions with this compound include ferrous sulfate, ferric chloride, and other metal salts. The reactions are typically carried out in aqueous solutions at neutral to slightly acidic pH to ensure optimal complex formation .

Major Products Formed

The major product formed from the reaction of this compound with ferrous ions is a purple-colored complex, which is used for the quantitative determination of iron in various samples .

Properties

IUPAC Name

sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOKSYFCYXIJRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N4NaO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bright yellow powder with a pungent odor; [HACH LANGE MSDS]
Record name Ferrozine sodium salt
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CAS No.

69898-45-9, 63451-29-6
Record name Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1)
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Record name Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate)
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Record name 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate
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